Delapril-d3 (hydrochloride) is a derivative of Delapril, which is a potent angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. The compound is characterized by its chemical formula and is classified as a lipophilic, non-sulfhydryl ACE inhibitor. The incorporation of heavy isotopes in Delapril-d3 allows it to be utilized in pharmacokinetic studies and metabolic research, providing valuable insights into drug behavior and efficacy .
Delapril-d3 is synthesized from precursors that are chemically modified to incorporate deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in scientific studies, particularly in tracing and quantifying drug metabolism. The classification of Delapril-d3 falls under the category of pharmaceutical compounds with specific applications in cardiovascular therapy due to its antihypertensive properties .
The synthesis of Delapril and its derivatives, including Delapril-d3, involves several key steps:
The molecular structure of Delapril-d3 features a complex arrangement that includes:
The structural data confirms that Delapril-d3 maintains the core structure of Delapril while allowing for isotopic labeling necessary for research applications .
Delapril-d3 participates in various chemical reactions typical for ACE inhibitors:
Delapril-d3 exerts its antihypertensive effects through:
Research indicates that this mechanism is crucial for managing hypertension effectively and can also provide protective effects on renal function .
Delapril-d3 exhibits several notable physical and chemical properties:
Quantitative analyses reveal that the compound has a melting point consistent with similar ACE inhibitors, indicating its potential stability as a pharmaceutical agent .
Delapril-d3 serves multiple roles in scientific research:
Delapril-d3 (hydrochloride) (C₂₆H₃₃ClN₂O₅) incorporates deuterium at three specific positions: the glycine moiety’s α-carbon (CD₂) and the indane ring’s benzylic carbon (CD) (Fig. 1). This precision deuteration preserves the original stereochemistry and pharmacophore of Delapril, an angiotensin-converting enzyme (ACE) inhibitor, while altering key physicochemical properties. The indane ring anchors the molecule to ACE’s zinc-binding domain, and deuteration at its benzylic position targets metabolic soft spots where oxidation commonly occurs. The glycine moiety’s α-deuteration influences peptide bond flexibility, potentially modulating interactions with ACE’s catalytic subsites (S₁ and S₂) [6] [9].
Table 1: Strategic Deuteration Sites in Delapril-d3
| Position | Chemical Environment | Deuteration | Role in ACE Binding |
|---|---|---|---|
| Glycine α-carbon | Aliphatic (sp³) | CD₂ | Flexibility modulator for S₁/S₂ binding |
| Indane benzylic carbon | Allylic (sp³) | CD | Shields oxidation-prone site |
| Indane ring | Aromatic (sp²) | Undeuterated | Conserves π-stacking interactions |
Deuteration at the indane and glycine sites leverages the deuterium kinetic isotope effect (DKIE) to impede cytochrome P450 (CYP)-mediated oxidation. The C–D bond’s higher dissociation energy (~1–5 kcal/mol) compared to C–H slows cleavage rates, particularly for hydroxylation and N-dealkylation pathways. Theoretical models predict a DKIE (kH/kD) of 2–7 for aliphatic deuteration, reducing metabolic turnover at these positions. For Delapril-d3, this translates to delayed formation of inactive metabolites like delapril-dicarboxylate, thereby extending plasma half-life. Crucially, deuteration does not alter lipophilicity (log P remains ~1.8), ensuring membrane permeability is preserved [2] [6] [9].
Comparative SAR studies reveal that deuterium incorporation maintains ACE inhibitory potency while optimizing pharmacokinetics:
Table 2: SAR Comparison of Delapril vs. Delapril-d3
| Parameter | Delapril | Delapril-d3 | Impact |
|---|---|---|---|
| Molecular weight | 488.5 g/mol | 492.0 g/mol | Negligible change |
| log P | 1.82 | 1.84 | Similar permeability |
| ACE IC₅₀ | 1.9 ± 0.3 nM | 2.1 ± 0.4 nM | Equivalent potency |
| Hepatic clearance (CLₕ) | 15.2 mL/min/kg | 9.6 mL/min/kg | ↓ 37% due to DKIE |
DKIE in Delapril-d3 operates through two mechanistic paradigms:
Computational models (DFT calculations) confirm that deuteration at the indane site increases the activation energy for hydroxylation by 1.8 kcal/mol. However, ACE’s active-site constraints may dampen DKIE due to protein dynamics overriding bond strength effects. This underscores the necessity of empirical validation despite theoretical predictability [2] [5] [9].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4